

# Spectroscopic Profile of 2-Amino-4-bromobenzothiazole: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-4-bromobenzothiazole

Cat. No.: B1271170

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Amino-4-bromobenzothiazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification, purity assessment, and structural elucidation.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Amino-4-bromobenzothiazole**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.85	broad s	-	2H	-NH <sub>2</sub>
7.65	d	7.5	1H	Ar-H
7.41	d	7.6	1H	Ar-H
6.91	t	7.7	1H	Ar-H

Solvent: DMSO-d<sub>6</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
167.6	C=N (Thiazole ring)
151.3	C-N (Thiazole ring)
132.1	Ar-C
129.2	Ar-C
122.5	Ar-CH
121.0	Ar-CH
110.9	Ar-C-Br

Solvent: DMSO-d<sub>6</sub>

**Table 3: FT-IR Spectroscopic Data**

Wavenumber ( $\nu$ ) $\text{cm}^{-1}$	Assignment
3450	N-H stretch (asymmetric)
3272	N-H stretch (symmetric)
1632	N-H bend (scissoring)
1530	C=N stretch (thiazole ring)

**Table 4: High-Resolution Mass Spectrometry (HRMS) Data**

Ion	Calculated $m/z$	Found $m/z$
$[\text{M}+\text{H}]^+$	228.9401	228.9404

## Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following protocols are representative of the methodologies employed for the spectroscopic characterization of **2-Amino-4-bromobenzothiazole**.

## Synthesis and Sample Preparation

**2-Amino-4-bromobenzothiazole** was synthesized via the oxidative cyclization of a resin-bound N-acyl,N'-phenylthiourea precursor using bromine in acetic acid.[1] The crude product was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane, 2:3) or by crystallization from ethanol to yield a white solid.[1] For spectroscopic analysis, the purified solid was dissolved in an appropriate deuterated solvent (for NMR) or prepared as a KBr pellet (for IR).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a standard NMR spectrometer. The purified sample of **2-Amino-4-bromobenzothiazole** was dissolved in deuterated dimethyl sulfoxide ( $\text{DMSO-}d_6$ ). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

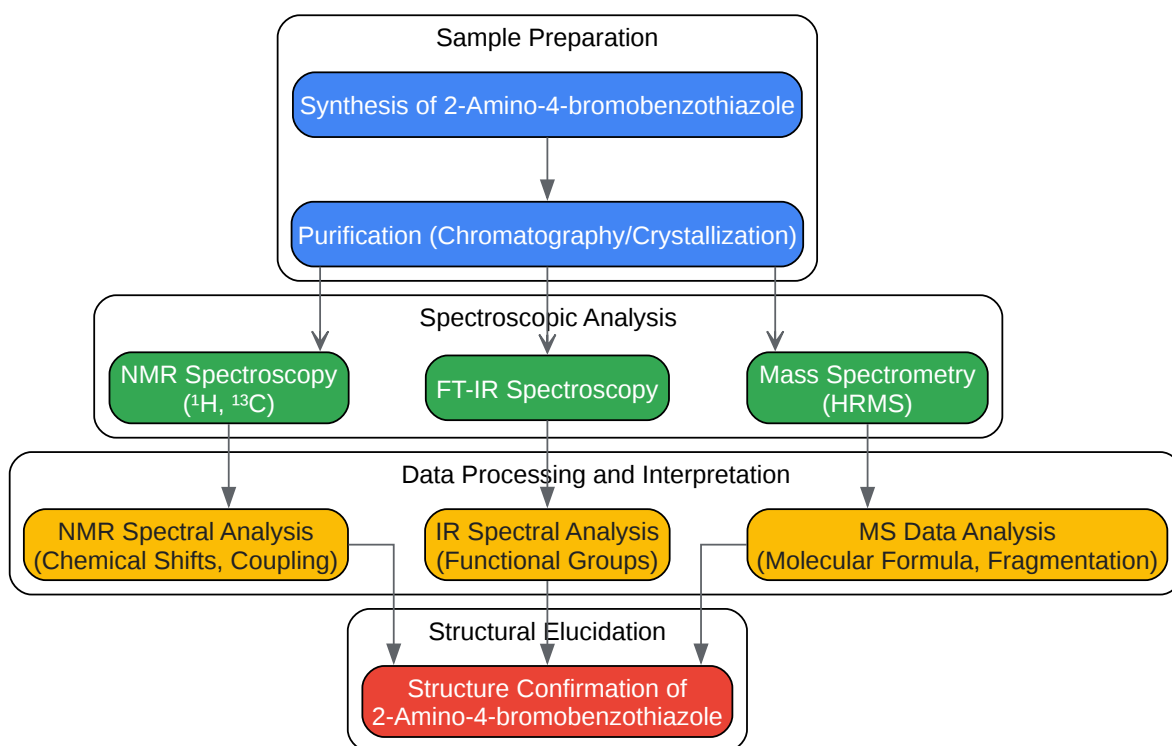
The FT-IR spectrum was obtained using a Fourier-transform infrared spectrometer. A small amount of the solid **2-Amino-4-bromobenzothiazole** was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectral data were acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The purified compound was dissolved in a suitable solvent and introduced into the mass spectrometer. The data was collected in positive ion mode to observe the protonated molecular ion  $[\text{M}+\text{H}]^+$ .

## Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of an organic compound like **2-Amino-4-bromobenzothiazole**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of **2-Amino-4-bromobenzothiazole**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-bromobenzothiazole: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271170#spectroscopic-characterization-of-2-amino-4-bromobenzothiazole-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)